molecular formula C8H13Cl2N3O2 B15297268 ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride

ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride

Cat. No.: B15297268
M. Wt: 254.11 g/mol
InChI Key: NOHBWWRBLSVIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride (molecular formula: C₈H₁₃Cl₂N₃O₂, molecular weight: 254.12 g/mol) is a heterocyclic compound featuring a fused pyrroloimidazole core. The molecule includes an ethyl carboxylate ester at the 2-position and exists as a dihydrochloride salt, enhancing its aqueous solubility and stability. This compound is cataloged as a building block in synthetic chemistry, likely used in pharmaceutical or agrochemical research due to its imidazole moiety, which is a common pharmacophore .

Properties

Molecular Formula

C8H13Cl2N3O2

Molecular Weight

254.11 g/mol

IUPAC Name

ethyl 1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole-2-carboxylate;dihydrochloride

InChI

InChI=1S/C8H11N3O2.2ClH/c1-2-13-8(12)7-10-5-3-9-4-6(5)11-7;;/h9H,2-4H2,1H3,(H,10,11);2*1H

InChI Key

NOHBWWRBLSVIEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)CNC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl pyruvate with a suitable hydrazine derivative, followed by cyclization in the presence of polyphosphoric acid esters . The reaction conditions often require refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors by binding to active sites or allosteric sites. The exact pathways and targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Data Table: Key Properties of Target Compound and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Salt Form
Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride C₈H₁₃Cl₂N₃O₂ 254.12 Pyrroloimidazole, ethyl ester Dihydrochloride
3-(Cyclopropylmethyl)pyrrolidine; trifluoroacetic acid C₁₀H₁₆F₃NO₂ 239.24 Pyrrolidine, cyclopropylmethyl, TFA salt Trifluoroacetate
N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide C₉H₁₇N₂O 177.25 (neutral form) Pyrrolidine, acetamide, cyclopropyl None (neutral)
rac-(1R,4R)-6-Azaspiro[3.5]nonan-1-ol hydrochloride C₈H₁₆ClNO 177.68 Spirocyclic amine, hydroxyl group Hydrochloride

Key Differences and Implications

In contrast, analogs like 3-(cyclopropylmethyl)pyrrolidine and N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide have simpler pyrrolidine backbones, limiting their aromatic interactions .

Functional Groups :

  • The ethyl ester in the target compound provides a site for hydrolysis (e.g., to a carboxylic acid), enabling prodrug strategies. This contrasts with the acetamide group in N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide, which is more hydrolytically stable .
  • The cyclopropylmethyl group in 3-(cyclopropylmethyl)pyrrolidine may enhance metabolic stability by resisting oxidative degradation, a feature absent in the target compound .

Salt Forms :

  • The dihydrochloride salt of the target compound improves water solubility, critical for formulation. The trifluoroacetate salt in 3-(cyclopropylmethyl)pyrrolidine offers similar solubility but introduces fluorine atoms, which could affect bioavailability .
  • The single hydrochloride in the spirocyclic analog may result in lower solubility compared to the target’s dihydrochloride form .

Biological Activity

Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 2866308-47-4
  • Molecular Formula : C9H10Cl2N2O2
  • Molecular Weight : 235.09 g/mol

The compound features a fused pyrrole-imidazole ring system that contributes to its biological activity. The presence of the carboxylate group enhances its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit diacylglycerol acyltransferase (DGAT2), which plays a role in lipid metabolism .
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. In vitro studies have demonstrated significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli.

Antimicrobial Studies

A study evaluated the antimicrobial activity of various derivatives related to the compound. The minimum inhibitory concentration (MIC) for the most active derivatives ranged from 0.22 to 0.25 μg/mL against several bacterial strains .

CompoundMIC (μg/mL)Activity
Derivative A0.22Excellent
Derivative B0.25Excellent
Ethyl Pyrrolo CompoundTBDTBD

Anticancer Potential

In addition to antimicrobial properties, there is emerging evidence supporting the anticancer potential of this compound. In vitro assays have indicated that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 with IC50 values ranging from 7.01 to 14.31 µM .

Case Studies

  • Study on Anticancer Activity :
    • Researchers synthesized several derivatives of ethyl pyrrolo compounds and tested them against various cancer cell lines.
    • Results indicated that some derivatives exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.
  • Enzyme Inhibition Studies :
    • A focused study on DGAT2 inhibitors highlighted the potential of this compound in lipid regulation and obesity management.
    • The compound demonstrated promising results in reducing triglyceride levels in preclinical models.

Q & A

Basic Research Questions

Q. How can the synthesis of ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride be optimized for higher yields?

  • Methodology :

  • Reagent selection : Use acyl chlorides (e.g., substituted benzoyl chlorides) as coupling agents, as demonstrated in analogous pyrrole-imidazole syntheses .
  • Temperature control : Maintain reaction temperatures between 0–25°C during coupling to minimize side reactions .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate nucleophilic substitution.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates, as seen in related imidazole syntheses .
    • Table 1: Yield Optimization Parameters
ReagentSolventCatalystYield (%)Reference
3-Fluoro-2-iodobenzoyl chlorideDCMNone23%
5-Methoxy-8-isoquinolinecarbonyl chlorideDMFTriethylamine40%

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodology :

  • 1H NMR : Assign peaks using deuterated DMSO (δ 12.52 ppm for NH protons, δ 4.27 ppm for ethoxy groups) .
  • ESI-MS : Confirm molecular weight (e.g., m/z 402.2 for iodinated derivatives) .
  • Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N ratios .
    • Table 2: Representative Characterization Data
Compound1H NMR (DMSO-d6, δ ppm)ESI-MS (m/z)
21512.52 (s, NH), 7.50–7.57 (m, Ar-H)402.2

Advanced Research Questions

Q. How can contradictory spectral data between synthesis batches be systematically resolved?

  • Methodology :

  • Multi-technique validation : Cross-check NMR, MS, and IR data to confirm structural consistency. For example, unexpected peaks in NMR may indicate residual solvents or byproducts .
  • Batch comparison : Use HPLC or TLC to assess purity variations. Adjust recrystallization solvents (e.g., ethanol/water mixtures) to remove impurities .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values for key protons .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound’s derivatives?

  • Methodology :

  • Core modification : Introduce substituents at the pyrroloimidazole core (e.g., halogens, methoxy groups) to probe electronic effects, as seen in isoquinoline derivatives .
  • Pharmacophore mapping : Use docking simulations to identify binding interactions with target proteins (e.g., kinases or GPCRs) .
  • In vitro assays : Test derivatives for bioactivity in dose-response models (e.g., IC₅₀ determination) and correlate with structural features .
    • Table 3: Example Derivatives for SAR Studies
Substituent PositionFunctional GroupBioactivity Target
C-4MethoxyKinase inhibition
C-5FluoroAntibacterial

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?

  • Methodology :

  • Reaction scale analysis : Small-scale reactions (e.g., <1 mmol) often have lower yields due to handling losses; optimize at 5–10 mmol scales .
  • Byproduct identification : Use LC-MS to detect side products (e.g., dimerization or hydrolysis) and adjust reaction time/temperature accordingly .
  • Literature benchmarking : Compare protocols with structurally analogous compounds (e.g., ethyl pyrrole-2-carboxylates) to identify critical variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.